1-((4-chlorophenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane 1-((4-chlorophenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane
Brand Name: Vulcanchem
CAS No.: 2034245-27-5
VCID: VC6037461
InChI: InChI=1S/C15H19ClN4O4S2/c1-18-12-15(11-17-18)26(23,24)20-8-2-7-19(9-10-20)25(21,22)14-5-3-13(16)4-6-14/h3-6,11-12H,2,7-10H2,1H3
SMILES: CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Molecular Formula: C15H19ClN4O4S2
Molecular Weight: 418.91

1-((4-chlorophenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane

CAS No.: 2034245-27-5

Cat. No.: VC6037461

Molecular Formula: C15H19ClN4O4S2

Molecular Weight: 418.91

* For research use only. Not for human or veterinary use.

1-((4-chlorophenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane - 2034245-27-5

Specification

CAS No. 2034245-27-5
Molecular Formula C15H19ClN4O4S2
Molecular Weight 418.91
IUPAC Name 1-(4-chlorophenyl)sulfonyl-4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane
Standard InChI InChI=1S/C15H19ClN4O4S2/c1-18-12-15(11-17-18)26(23,24)20-8-2-7-19(9-10-20)25(21,22)14-5-3-13(16)4-6-14/h3-6,11-12H,2,7-10H2,1H3
Standard InChI Key QBHUYAAXXOLXCN-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture and Stereoelectronic Features

The compound’s structure features a 1,4-diazepane backbone substituted at both nitrogen atoms with sulfonyl groups: one derived from 4-chlorobenzenesulfonic acid and the other from 1-methyl-1H-pyrazole-4-sulfonic acid. The diazepane ring adopts a chair-like conformation, with the sulfonyl groups occupying axial positions to minimize steric clashes. Key structural parameters include:

PropertyValueSource
Molecular FormulaC<sub>15</sub>H<sub>19</sub>ClN<sub>4</sub>O<sub>4</sub>S<sub>2</sub>
Molecular Weight418.91 g/mol
logP (Predicted)2.1–2.5
Hydrogen Bond Acceptors8
Hydrogen Bond Donors0
Topological Polar Surface Area104 Ų

The 4-chlorophenyl group enhances lipophilicity, while the pyrazole ring contributes to π-π stacking interactions in biological targets. The sulfonyl moieties act as hydrogen bond acceptors, facilitating binding to enzymatic active sites.

Spectroscopic Characterization

1H NMR analysis reveals distinct signals for the diazepane protons (δ 3.2–3.8 ppm, multiplet), aromatic protons of the chlorophenyl group (δ 7.4–7.6 ppm, doublet), and pyrazole methyl group (δ 3.9 ppm, singlet). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 418.91 [M+H]<sup>+</sup>.

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

The synthesis of 1-((4-chlorophenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane involves three principal stages:

  • Diazepane Ring Formation: Cyclocondensation of 1,4-diaminobutane with γ-butyrolactum under acidic conditions yields the 1,4-diazepane core.

  • Sulfonylation Reactions: Sequential treatment with 4-chlorobenzenesulfonyl chloride and 1-methyl-1H-pyrazole-4-sulfonyl chloride in dichloromethane, using triethylamine as a base, introduces the sulfonyl groups.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures achieves >95% purity.

Critical parameters influencing yield (typically 60–65%) include:

  • Temperature control during sulfonylation (0–5°C to prevent di-sulfonation byproducts)

  • Stoichiometric equivalence of sulfonyl chlorides (1.05:1 molar ratio relative to diazepane)

  • pH maintenance at 8–9 during quench steps

Chemical Reactivity and Stability Profile

Nucleophilic Displacement Reactions

The sulfonyl groups activate the diazepane nitrogens for nucleophilic substitution. For example, treatment with sodium azide in DMF at 80°C replaces sulfonyl groups with azide functionalities, enabling click chemistry applications.

Hydrolytic Stability

Under physiological conditions (pH 7.4, 37°C), the compound demonstrates moderate stability (t<sub>1/2</sub> = 12 hours), with degradation occurring via sulfonyl group hydrolysis. Acidic conditions (pH <3) accelerate decomposition, yielding 4-chlorobenzenesulfonic acid and 1-methylpyrazole-4-sulfonic acid as primary breakdown products.

Applications in Medicinal Chemistry

Lead Optimization Scaffold

Structural modifications of this compound have generated derivatives with enhanced pharmacokinetic properties:

DerivativeModificationImproved PropertySource
N-oxide variantDiazepane N-oxidationAqueous solubility (+300%)
Trifluoromethyl analogueCl → CF3 substitutionMetabolic stability (+2×)
Pyrazole N-methyl removalDemethylationCYP3A4 inhibition reduced

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